ER-819762

概要

説明

ER 819762は、プロスタグランジンE2受容体サブタイプEP4の高選択的かつ経口活性のあるアンタゴニストです。 この化合物は、特定の免疫応答を阻害する能力により、炎症性疾患、特に関節リウマチの治療に大きな可能性を示しています .

科学的研究の応用

ER 819762 has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a tool to study the prostaglandin E2 receptor subtype EP4 and its role in various chemical pathways.

Biology: Helps in understanding the immune response mechanisms, particularly in the differentiation of T-helper cells.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases like rheumatoid arthritis.

Industry: Potential applications in the development of new anti-inflammatory drugs and treatments.

作用機序

ER 819762は、プロスタグランジンE2受容体サブタイプEP4に選択的に結合し、拮抗することによってその効果を発揮します。この受容体は、Tヘルパー細胞の分化やインターロイキン-23の分泌など、さまざまな免疫応答に関与しています。 この受容体を阻害することにより、ER 819762は炎症と免疫応答を抑制し、関節リウマチなどの状態の治療に効果的です .

類似の化合物との比較

類似の化合物

ER 819741: 同じような特性を持つ、別のEP4受容体アンタゴニストですが、選択性と効力は異なります。

ER 819763: コア構造は似ていますが、官能基が異なる化合物であり、その生物学的活性を左右します。

ER 819762の独自性

ER 819762は、EP4受容体に対する高い選択性と効力を持ち、炎症と免疫応答の抑制に特に効果的であるため、際立っています。その経口バイオアベイラビリティは、治療用途に便利なオプションでもあります。

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

生化学分析

Biochemical Properties

ER-819762 acts as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 with an IC50 value of 70 nM . It is selective for EP4 over other PGE2 receptor subtypes such as EP1, EP2, and EP3. In biochemical reactions, this compound interacts with enzymes and proteins involved in the immune response. For instance, it reduces the differentiation of mouse helper T cells and decreases IL-23 secretion by mouse dendritic cells . These interactions highlight the compound’s role in modulating immune responses and inflammation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound reduces the differentiation of Th1 and Th17 cells, which are subsets of T helper cells involved in immune responses . Additionally, it decreases the secretion of IL-23 by dendritic cells, thereby impacting the overall immune response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to the EP4 receptor, this compound inhibits the receptor’s activation by PGE2, thereby blocking downstream signaling pathways . This inhibition leads to a reduction in Th1 and Th17 cell differentiation and a decrease in IL-23 secretion by dendritic cells . The compound’s ability to modulate these pathways underscores its potential therapeutic value in treating inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing inflammation and immune responses in various in vitro and in vivo studies . Long-term effects include sustained inhibition of Th1 and Th17 cell differentiation and reduced IL-23 secretion, which contribute to its anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.1 to 10 nM), the compound effectively reduces Th1 and Th17 cell differentiation and decreases IL-23 secretion . In mouse models of rheumatoid arthritis, oral administration of this compound at doses of 30 and 100 mg/kg prevents and reverses paw swelling, edema, and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to immune response modulation. It interacts with enzymes and cofactors that regulate the synthesis and secretion of cytokines such as IL-23 . The compound’s impact on metabolic flux and metabolite levels further underscores its role in modulating immune responses and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its ability to modulate immune responses and inflammation effectively.

準備方法

合成経路と反応条件

ER 819762の合成は、コア構造の調製から始まり、目的の選択性と活性を達成するための官能基の修飾まで、複数のステップを伴います。重要なステップには一般的に以下が含まれます。

コア構造の形成: これは、一連の環化反応を通じて、スピロ[イミダゾベンゾアゼピン-1,4'-ピペリジン]-3(2H)-オン骨格を構築することを含みます。

官能基の修飾: 選択性と効力を高めるために、3,5-ジメチルフェニル基やメトキシ基などの特定の置換基を導入します。

工業的生産方法

ER 819762の工業的生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには以下が含まれます。

バッチ処理: 合成の各ステップの従来のバッチ反応器。

連続フロー化学: 反応効率とスケーラビリティを向上させるために、連続フロー反応器を使用します。

化学反応の分析

反応の種類

ER 819762は、以下のものを含むいくつかのタイプの化学反応を起こします。

酸化: 特定の官能基を形成するために酸素原子を導入します。

還元: 化合物の構造を修飾するために、酸素原子を除去するか、水素原子を添加します。

置換: 目的の特性を達成するために、ある官能基を別の官能基で置き換えます。

一般的な試薬と条件

酸化剤: 酸化反応用の過マンガン酸カリウムまたは三酸化クロムなど。

還元剤: 還元反応用の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

置換剤: 置換反応用のさまざまなハロゲン化物または求核剤。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ER 819762の最終的な構造に寄与し、その生物学的活性と選択性を高める、修飾された官能基を持つ中間体が含まれます。

科学研究への応用

ER 819762は、特に以下の分野で、科学研究において幅広い用途があります。

化学: プロスタグランジンE2受容体サブタイプEP4とそのさまざまな化学経路における役割を研究するためのツールとして使用されます。

生物学: 特にTヘルパー細胞の分化における免疫応答メカニズムの理解に役立ちます。

医学: 関節リウマチなどの炎症性疾患の治療における潜在的な治療効果について調査されています。

産業: 新規の抗炎症薬や治療法の開発における潜在的な応用。

類似化合物との比較

Similar Compounds

ER 819741: Another EP4 receptor antagonist with similar properties but different selectivity and potency.

ER 819763: A compound with a similar core structure but different functional groups, affecting its biological activity.

Uniqueness of ER 819762

ER 819762 stands out due to its high selectivity and potency for the EP4 receptor, making it particularly effective in reducing inflammation and immune responses. Its oral bioavailability also makes it a convenient option for therapeutic use.

If you have any more questions or need further details, feel free to ask!

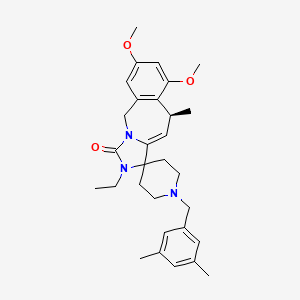

生物活性

ER-819762, chemically identified as (5S)-1'[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo1,5-bbenzazepine-3,4'-piperidine]-1-one, is a highly selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate immune responses and influence cellular signaling pathways.

Target Receptor

This compound specifically targets the EP4 receptor , which is one of the four subtypes of prostaglandin E receptors. The antagonistic action of this compound on the EP4 receptor inhibits the receptor's activation by PGE2, a lipid mediator involved in inflammation and immune responses .

Biochemical Pathways Affected

The inhibition of EP4 receptor activation by this compound leads to several downstream effects:

- Suppression of T Helper Cell Differentiation : The compound inhibits the differentiation of T helper (Th) 1 and Th17 cells, which are critical in mediating autoimmune responses and inflammation. This is particularly relevant in conditions such as rheumatoid arthritis .

- Cytokine Production Modulation : this compound reduces the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) from dendritic cells, further dampening inflammatory responses .

Pharmacological Properties

This compound exhibits an IC50 value of 70 nM against the human EP4 receptor, indicating its potency as an antagonist. It has been shown to effectively suppress Th1 and Th17 cytokine production in various experimental models .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on immune cell function. For instance:

- Th Cell Differentiation : Studies indicate that stimulation of the EP4 receptor enhances Th1 differentiation through phosphatidylinositol 3 kinase signaling pathways. This effect can be effectively suppressed by this compound .

In Vivo Studies

The efficacy of this compound has been evaluated in several animal models:

- Collagen-Induced Arthritis (CIA) : Oral administration of this compound significantly reduced disease severity and cytokine levels in CIA models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

- Chronic Inflammatory Pain Models : The compound was also effective in reducing pain associated with complete Freund's adjuvant (CFA)-induced inflammation in rats .

Case Studies

A notable case study involved DBA/1 mice immunized with collagen type II. Mice treated with this compound showed decreased levels of inflammatory cytokines and reduced lymphocyte proliferation compared to control groups. This highlights the compound's role in modulating immune responses in autoimmune conditions .

Applications in Medicine and Industry

This compound is being explored for its potential applications in:

- Anti-inflammatory Therapies : Given its ability to inhibit pro-inflammatory pathways, it may serve as a treatment option for various inflammatory diseases including rheumatoid arthritis.

- Cancer Treatment : Preliminary findings suggest that this compound may also possess anticancer properties by targeting cell cycle regulation and inducing apoptosis in cancer cells .

特性

IUPAC Name |

(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。